molecular formula C137H230N48O39 B13390575 H-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-DL-Leu-DL-Gln-DL-Leu-DL-Asp-DL-Glu-DL-Glu-DL-xiThr-Gly-DL-Glu-DL-Phe-DL-Leu-DL-Pro-DL-xiIle-DL-Gln-OH

H-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-DL-Leu-DL-Gln-DL-Leu-DL-Asp-DL-Glu-DL-Glu-DL-xiThr-Gly-DL-Glu-DL-Phe-DL-Leu-DL-Pro-DL-xiIle-DL-Gln-OH

Cat. No.: B13390575
M. Wt: 3173.6 g/mol
InChI Key: NBFQPSCRGQGZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAT14Peptide(Nrf2ActivatorIII) is a 14-mer peptide conjugated to a cell-penetrating trans-activating transcriptional activator sequence. This compound targets the nuclear factor (erythroid-derived 2)-like 2 binding site on Kelch-like ECH-associated protein 1. By competitively disrupting the interaction between nuclear factor (erythroid-derived 2)-like 2 and Kelch-like ECH-associated protein 1, TAT14Peptide(Nrf2ActivatorIII) stabilizes cytosolic nuclear factor (erythroid-derived 2)-like 2 and promotes its nuclear translocation and binding to the antioxidant response element .

Preparation Methods

Synthetic Routes and Reaction Conditions

TAT14Peptide(Nrf2ActivatorIII) is synthesized through solid-phase peptide synthesis. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the solid support and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of TAT14Peptide(Nrf2ActivatorIII) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

TAT14Peptide(Nrf2ActivatorIII) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The synthesis of TAT14Peptide(Nrf2ActivatorIII) involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid. The reactions are carried out in anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major product formed from the synthesis of TAT14Peptide(Nrf2ActivatorIII) is the peptide itself, which is then purified to remove any side products or impurities .

Mechanism of Action

TAT14Peptide(Nrf2ActivatorIII) exerts its effects by targeting the nuclear factor (erythroid-derived 2)-like 2 binding site on Kelch-like ECH-associated protein 1. By disrupting this interaction, it stabilizes cytosolic nuclear factor (erythroid-derived 2)-like 2, promoting its translocation to the nucleus. Once in the nucleus, nuclear factor (erythroid-derived 2)-like 2 binds to the antioxidant response element, leading to the expression of cytoprotective genes .

Properties

Molecular Formula

C137H230N48O39

Molecular Weight

3173.6 g/mol

IUPAC Name

5-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C137H230N48O39/c1-10-72(8)107(129(221)177-91(131(223)224)42-48-100(143)190)183-127(219)97-35-24-60-185(97)130(222)96(63-71(6)7)182-125(217)94(65-74-25-12-11-13-26-74)180-118(210)86(43-49-103(193)194)165-102(192)68-163-128(220)108(73(9)186)184-122(214)90(45-51-105(197)198)174-120(212)89(44-50-104(195)196)176-126(218)95(66-106(199)200)181-124(216)93(62-70(4)5)179-121(213)88(41-47-99(142)189)175-123(215)92(61-69(2)3)178-117(209)85(34-23-59-161-137(154)155)171-114(206)82(31-20-56-158-134(148)149)169-115(207)83(32-21-57-159-135(150)151)172-119(211)87(40-46-98(141)188)173-116(208)84(33-22-58-160-136(152)153)170-113(205)81(30-19-55-157-133(146)147)168-112(204)80(28-15-17-53-139)167-111(203)79(27-14-16-52-138)166-110(202)78(29-18-54-156-132(144)145)164-101(191)67-162-109(201)77(140)64-75-36-38-76(187)39-37-75/h11-13,25-26,36-39,69-73,77-97,107-108,186-187H,10,14-24,27-35,40-68,138-140H2,1-9H3,(H2,141,188)(H2,142,189)(H2,143,190)(H,162,201)(H,163,220)(H,164,191)(H,165,192)(H,166,202)(H,167,203)(H,168,204)(H,169,207)(H,170,205)(H,171,206)(H,172,211)(H,173,208)(H,174,212)(H,175,215)(H,176,218)(H,177,221)(H,178,209)(H,179,213)(H,180,210)(H,181,216)(H,182,217)(H,183,219)(H,184,214)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,223,224)(H4,144,145,156)(H4,146,147,157)(H4,148,149,158)(H4,150,151,159)(H4,152,153,160)(H4,154,155,161)

InChI Key

NBFQPSCRGQGZEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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